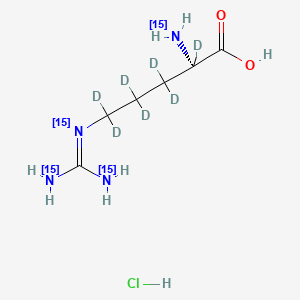

L-Arginine-15N4,d7 (hydrochloride)

Description

BenchChem offers high-quality L-Arginine-15N4,d7 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Arginine-15N4,d7 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H15ClN4O2 |

|---|---|

Molecular Weight |

221.68 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]-2,3,3,4,4,5,5-heptadeuteriopentanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1D2,2D2,3D2,4D,7+1,8+1,9+1,10+1; |

InChI Key |

KWTQSFXGGICVPE-CJTKNBRPSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])[15N]=C([15NH2])[15NH2])[15NH2].Cl |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Purity Assessment of L Arginine 15n4,d7 Hydrochloride

Advanced Synthetic Strategies for Uniform and Site-Specific Isotopic Labeling of Amino Acids

The synthesis of isotopically labeled amino acids like L-Arginine-15N4,d7 involves sophisticated techniques to incorporate stable isotopes such as deuterium (B1214612) (²H or D) and nitrogen-15 (B135050) (¹⁵N) into specific or all possible positions of the molecule. These methods can be broadly categorized into chemical synthesis, enzymatic methods, and biosynthetic approaches.

Chemical synthesis offers precise control over the placement of isotopic labels, allowing for site-specific labeling. chempep.com This is particularly valuable for nuclear magnetic resonance (NMR) studies where specific atomic positions need to be probed. nih.gov However, chemical synthesis can be a multi-step, complex, and often expensive process. chempep.comnih.gov

Enzymatic methods provide a highly efficient and selective means of introducing isotopes. nih.gov Enzymes can catalyze hydrogen-deuterium (H/D) exchange directly on free amino acids, offering a more direct route to deuterated compounds compared to de novo synthesis. nih.gov For instance, aminotransferases have been utilized to achieve Cα and Cβ H/D exchange in amino acids. nih.gov

Biosynthetic approaches are commonly used for uniform labeling, where an organism, typically E. coli, is grown in a medium containing isotopically enriched precursors. nih.govnih.gov This method is cost-effective for producing uniformly labeled proteins for NMR and mass spectrometry (MS) applications. nih.govsigmaaldrich.com However, a significant challenge in this approach is metabolic scrambling, where the isotopic label is unintentionally incorporated into other amino acids through metabolic pathways. nih.govnih.gov To circumvent this, specific labeled amino acids can be added to the growth media, though this can be cost-prohibitive. nmr-bio.com Another strategy is "reverse labeling," where the growth medium contains a labeled carbon source along with a set of unlabeled amino acids, resulting in the labeling of only those amino acids synthesized by the organism. sigmaaldrich.com

Precursor Compounds and Reaction Pathways for ¹⁵N and Deuterium Incorporation

The synthesis of L-Arginine-15N4,d7 (hydrochloride) necessitates the use of specific precursor molecules enriched with ¹⁵N and deuterium.

For the incorporation of four ¹⁵N atoms , precursors containing the ¹⁵N isotope are essential. For instance, ¹⁵NH₄Cl can serve as the primary nitrogen source in biosynthetic methods. rsc.org In chemical synthesis, a key reagent like K¹³C¹⁵N has been used to introduce both ¹³C and ¹⁵N isotopes into an arginine precursor. nih.gov

For the incorporation of seven deuterium atoms , deuterated starting materials or solvents are employed. D₂O is a common and inexpensive source of deuterium for enzymatic H/D exchange reactions. nih.gov In chemical synthesis, deuterated reagents are used at specific steps. For example, to achieve deuteration at the β and γ positions of arginine, a reaction can be conducted under microwave irradiation in the presence of a deuterated solvent. nih.gov Another approach involves the catalytic deuteration of a precursor molecule, such as the synthesis of a deuterium-labeled peptide by catalytically treating a precursor peptide. rsc.org

A multi-step organic synthesis route has been described for producing selectively labeled L-arginine. nih.gov This process can involve the protection of functional groups, introduction of isotopes via specific reactions, and final deprotection to yield the desired labeled amino acid. nih.gov For example, a nitrile intermediate can be deuterated, followed by hydrogenation and reaction with a guanidinylating agent to form the arginine side chain. nih.gov

Chromatographic and Spectroscopic Methods for Isotopic Enrichment Verification

To ensure the final product meets the required specifications, rigorous analytical techniques are employed to verify the isotopic enrichment and purity of L-Arginine-15N4,d7 (hydrochloride).

Mass Spectrometry (MS) is a primary tool for determining the molecular weight of the labeled compound and confirming the incorporation of the correct number of isotopes. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the isotopic composition of the fragments, providing information on the location of the labels. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are widely used for the quantitative analysis of arginine and its metabolites. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for verifying isotopic labeling. nmr-bio.com ¹H NMR can confirm the sites of deuteration by the disappearance of proton signals. nih.gov ¹³C and ¹⁵N NMR can directly detect the presence and location of these isotopes. nih.gov Two-dimensional NMR experiments, such as ¹H-¹³C HSQC, are particularly useful for resolving complex spectra and confirming the isotopic labeling pattern. nih.gov

The following table summarizes the key analytical techniques used:

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | Molecular weight confirmation, number of incorporated isotopes. nih.gov |

| High-Resolution MS (HRMS) | Accurate mass and elemental composition. nih.gov |

| Tandem MS (MS/MS) | Fragmentation patterns to locate isotopic labels. nih.gov |

| Liquid Chromatography-MS (LC-MS) | Separation and quantification of labeled compounds. nih.govresearchgate.net |

| ¹H NMR Spectroscopy | Verification of deuteration sites. nih.gov |

| ¹³C and ¹⁵N NMR Spectroscopy | Direct detection and localization of ¹³C and ¹⁵N labels. nih.gov |

| 2D NMR (e.g., HSQC) | Detailed structural information and confirmation of labeling patterns. nih.gov |

Quality Control and Impurity Profiling of L-Arginine-15N4,d7 (hydrochloride) for Research Applications

The quality control of isotopically labeled compounds like L-Arginine-15N4,d7 (hydrochloride) is critical for their use in research. The presence of unlabeled or partially labeled impurities can significantly affect the accuracy of quantitative studies. lumiprobe.comsigmaaldrich.com

Isotopic Purity refers to the percentage of the compound that is fully labeled with the desired isotopes. This is typically determined by MS and NMR. For example, a product might be specified as having 98 atom % ¹⁵N and 98% deuterium incorporation. isotope.com

Chemical Purity is the percentage of the desired compound relative to any chemical impurities. This is often assessed using chromatographic methods like High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection. rsc.orgnih.gov

Enantiomeric Purity is also a critical parameter, ensuring that the product is the desired L-enantiomer. This can be determined by chiral chromatography or by measuring the optical rotation. sigmaaldrich.com

Impurity Profiling involves the identification and quantification of any impurities present in the final product. These can include unlabeled starting materials, byproducts from the synthesis, or scrambled isotopic species. nih.gov Certified reference materials (CRMs) of stable isotope-labeled amino acids are often used as internal standards to ensure the accuracy and traceability of measurements. sigmaaldrich.comsepscience.com

The table below outlines the key quality control parameters:

| Quality Parameter | Analytical Method(s) | Importance |

| Isotopic Enrichment | Mass Spectrometry, NMR Spectroscopy | Ensures the correct level of isotopic labeling for accurate quantification. isotope.com |

| Chemical Purity | HPLC-UV, LC-MS | Guarantees that the product is free from chemical contaminants that could interfere with experiments. nih.gov |

| Enantiomeric Purity | Chiral HPLC, Polarimetry | Confirms the correct stereochemistry, which is crucial for biological activity. sigmaaldrich.com |

| Impurity Profile | LC-MS, GC-MS | Identifies and quantifies any unlabeled or partially labeled species and other impurities. nih.gov |

Advanced Analytical Platforms Utilizing L Arginine 15n4,d7 Hydrochloride

Mass Spectrometry (MS)-Based Quantitative Methodologies

The use of stable isotope-labeled compounds is fundamental to modern quantitative proteomics and metabolomics. silantes.comisotope.com L-Arginine-15N4,d7 (hydrochloride) is particularly valuable in mass spectrometry-based techniques for the precise measurement of L-Arginine and its derivatives, which are key molecules in processes like nitric oxide synthesis. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification

LC-MS/MS is a powerful technique for quantifying specific molecules in complex mixtures like human plasma or cell lysates. nih.govnorthwestern.edu In this methodology, a known amount of L-Arginine-15N4,d7 is added to a biological sample as an internal standard. nih.govnih.gov The sample is then processed, and the compounds are separated by liquid chromatography before being detected by a tandem mass spectrometer. northwestern.edunih.gov

The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the endogenous (light) L-Arginine and the heavy-labeled internal standard. northwestern.edu Because the internal standard behaves nearly identically to the analyte during sample preparation and ionization, any sample loss or matrix effects can be accounted for, leading to highly accurate and precise quantification. nih.gov Research studies have successfully used this approach to simultaneously measure L-Arginine, asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA) in human serum and plasma. nih.govnih.govnih.gov The method is noted for its sensitivity, reliability, and reproducibility. nih.gov

Table 1: Example LC-MS/MS Parameters for Arginine and Labeled Standards This table compiles representative data from multiple sources to illustrate typical instrument settings.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| L-Arginine | 175 | 70 | Endogenous Analyte Quantification northwestern.edu |

| L-Arginine-d7 | 286.1749 | - | Internal Standard in HR-MS nih.govresearchgate.net |

| L-Arginine-¹³C₆ | 181 | 74 | Internal Standard for Arginine northwestern.edu |

| ADMA/SDMA | 203 | 70 | Endogenous Analyte Quantification northwestern.edu |

| ADMA-d7 | 210 | 77 | Internal Standard for ADMA/SDMA nih.govnorthwestern.edu |

High-Resolution Mass Spectrometry for Isotopic Pattern Deconvolution

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, provides highly accurate mass measurements, allowing for the clear separation of signals from the labeled internal standard and the endogenous analyte. nih.govresearchgate.net This capability is crucial for resolving the isotopic patterns of the labeled and unlabeled compounds, ensuring that there is no interference between them.

In one study, a liquid chromatography Q-TOF HRMS method was established for the simultaneous analysis of L-Arginine and its derivatives. nih.gov The instrument recorded data for specific ions with high mass accuracy, such as m/z 286.1749 for derivatized D7-arginine and m/z 279.1457 for derivatized endogenous L-arginine. nih.govresearchgate.net This level of precision allows researchers to confidently distinguish between the analyte and the standard, which is fundamental for accurate quantification and isotopic pattern deconvolution.

Stable Isotope Dilution Mass Spectrometry (SIDMS) as a Gold Standard

Stable Isotope Dilution Mass Spectrometry (SIDMS) is widely regarded as a "gold standard" for quantitative analysis in life sciences. silantes.comsigmaaldrich.com This approach involves adding a known quantity of a stable isotope-labeled version of the analyte, such as L-Arginine-15N4,d7, to a sample. nih.govnih.gov The ratio of the naturally occurring analyte to the "heavy" labeled standard is then measured by mass spectrometry. silantes.com

This ratio is used to calculate the absolute concentration of the analyte with exceptional accuracy and precision. silantes.comnih.gov The use of a labeled internal standard that is chemically identical to the analyte minimizes errors arising from sample extraction, derivatization, and instrument variability. nih.gov SIDMS methods utilizing labeled arginine have been developed and validated for the analysis of L-Arginine and related metabolites like L-homoarginine, ADMA, and SDMA in human plasma, demonstrating high sample throughput and reliability for clinical and research applications. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Insights

NMR spectroscopy is a powerful technique for elucidating the structure, dynamics, and metabolic fate of molecules in solution and even in intact cells. ucl.ac.uknih.gov The incorporation of stable isotopes like ¹⁵N and deuterium (B1214612) (²H or D) into L-Arginine provides unique probes for NMR studies. nih.govutoronto.ca

¹⁵N NMR for Nitrogen Atom Tracing in Complex Biomolecules

The four ¹⁵N atoms in L-Arginine-15N4,d7 serve as specific labels for tracking nitrogen metabolism. ¹⁵N NMR spectroscopy can detect the signals from these labeled nitrogens, providing insights into the chemical environment and metabolic transformations of the arginine molecule. nih.govnih.gov The chemical shifts of the ¹⁵N nuclei, particularly in the guanidino group, are highly sensitive to factors like protonation state, hydrogen bonding, and interactions with other molecules. nih.govnih.gov

Studies using ¹⁵N NMR have successfully monitored nitrogen metabolism in intact cells, observing signals from the guanidino nitrogens of arginine, the amide nitrogen of glutamine, and the α-amino nitrogens of various amino acids. nih.gov This allows researchers to trace the metabolic pathways of nitrogen in real-time. Furthermore, advanced NMR experiments can measure small changes in ¹⁵N chemical shifts to characterize key molecular interactions, such as the formation of salt bridges involving arginine side-chains in proteins. ucl.ac.uknih.gov

Deuterium NMR for Elucidating Hydrogen Exchange and Metabolic Fates

The seven deuterium atoms in L-Arginine-15N4,d7 are used to probe hydrogen exchange dynamics and to simplify complex proton (¹H) NMR spectra. nih.govutoronto.ca Replacing hydrogen with deuterium, a process known as deuteration, dramatically alters NMR properties. In ¹H NMR, the absence of signals from the deuterated positions simplifies overcrowded spectra, which is particularly useful for studying large proteins. utoronto.ca

More advanced applications utilize the deuterium itself. Deuterium NMR can be used to study molecular dynamics in systems like cell membranes. nih.gov Additionally, the effect of deuterium substitution on the chemical shifts of neighboring nuclei, known as a deuterium isotope shift, can be measured. nih.gov These small shifts are powerful indicators of hydrogen bonding and can be used to quantitatively assess interactions involving the arginine side-chain, providing detailed insights into protein structure and function. ucl.ac.uknih.gov The development of arginine-specific experiments to monitor hydrogen exchange rates further illustrates how deuteration can reveal the presence of intramolecular interactions. ucl.ac.uk

Table 2: Applications of Isotopic Labels in NMR Studies of Arginine This table summarizes the primary uses of ¹⁵N and ²H isotopes in NMR spectroscopy based on published research.

| Isotope | NMR Technique | Research Application | Finding |

| ¹⁵N | ¹⁵N NMR Spectroscopy | Tracing nitrogen metabolism in intact mycelia of Neurospora crassa. nih.gov | Allowed for the in-vivo observation of key nitrogen-containing metabolites, including the guanidino nitrogens of arginine. nih.gov |

| ¹⁵N | ¹³C-detected ¹⁵N NMR | Characterizing salt-bridge formation in proteins. nih.gov | Measurement of ¹⁵N chemical shifts provides a sensitive probe for hydrogen bonding and electrostatic interactions of the guanidinium (B1211019) group. nih.gov |

| ²H (Deuterium) | ¹H-¹⁵N HSQC | Improving spectral quality for large proteins. utoronto.ca | Deuteration of non-exchangeable sites reduces transverse relaxation rates, resulting in sharper and better-resolved NMR signals. utoronto.ca |

| ²H (Deuterium) | Arginine-Specific Hydrogen Exchange (ASHDEX) | Monitoring hydrogen exchange to detect intramolecular interactions. ucl.ac.uk | The rate of hydrogen exchange with the solvent correlates with the presence of interactions involving the arginine side-chain. ucl.ac.uk |

Integration of Analytical Data for Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems as a whole. nih.gov The data generated from advanced analytical platforms utilizing L-Arginine-15N4,d7 (hydrochloride) are crucial for building and validating computational models of metabolic networks. The integration of multi-faceted analytical data is essential for a comprehensive, systems-level understanding of cellular and organismal physiology. nih.gov

Data from tracer studies with L-Arginine-15N4,d7 (hydrochloride), typically obtained using mass spectrometry (MS) and NMR, provide quantitative information on metabolic fluxes—the rates of metabolic reactions. This "fluxomic" data is then integrated with other "omic" datasets, such as genomics, transcriptomics, and proteomics, to construct a holistic view of the biological system.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for these analyses. nih.govcreative-proteomics.com It offers high sensitivity and selectivity for detecting and quantifying the labeled arginine and its various metabolic products. By tracking the mass shift introduced by the ¹⁵N and ²H isotopes, researchers can precisely measure the incorporation of these labels into downstream metabolites. nih.gov This quantitative data is fundamental for metabolic flux analysis (MFA). medchemexpress.com

The integration process involves several steps:

Data Acquisition: Performing experiments using L-Arginine-15N4,d7 (hydrochloride) and analyzing the samples using techniques like LC-MS and NMR.

Data Processing: Identifying and quantifying the isotopically labeled metabolites. This often involves sophisticated software to deconvolve complex spectra and correct for natural isotope abundances.

Metabolic Modeling: Using the quantitative data to constrain and refine computational models of metabolic networks. These models can then be used to predict how the system will respond to perturbations, such as disease states or drug treatments.

Multi-Omics Integration: Combining the metabolic flux data with information on gene expression (transcriptomics) and protein levels (proteomics) to understand the regulatory mechanisms that control metabolic pathways. nih.gov For instance, an observed change in the flux through the nitric oxide synthase pathway can be correlated with changes in the expression of the nitric oxide synthase gene.

This integrated approach allows researchers to move beyond studying individual components in isolation and instead analyze the behavior of the entire system. For example, in cancer research, understanding how tumor cells reprogram arginine metabolism is critical for developing new therapeutic strategies. By using L-Arginine-15N4,d7 (hydrochloride) in conjunction with systems biology approaches, scientists can identify key metabolic vulnerabilities in cancer cells.

| Analytical Technique | Type of Data Generated | Contribution to Systems Biology |

| Multi-Nuclear NMR | Structural and quantitative data on labeled metabolites. | Provides detailed information on metabolic pathways and dynamics. |

| LC-MS | Precise quantification of labeled metabolites and their isotopologues. | Essential for accurate metabolic flux analysis. |

| Genomics/Transcriptomics | Information on the genetic blueprint and gene expression levels. | Provides context for observed metabolic changes. |

| Proteomics | Information on protein abundance and post-translational modifications. | Links gene expression to functional enzyme activity. |

Applications of L Arginine 15n4,d7 Hydrochloride in Quantitative Proteomics

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics. The technique relies on the metabolic incorporation of "light," "medium," or "heavy" amino acids into the proteomes of cultured cells. L-Arginine-15N4,d7 (hydrochloride), as a "heavy" amino acid, plays a crucial role in this methodology. fishersci.comfishersci.com

Methodological Adaptation of L-Arginine-15N4,d7 (hydrochloride) for SILAC Experiments

The successful implementation of SILAC using L-Arginine-15N4,d7 (hydrochloride) requires careful consideration of cell culture conditions to ensure complete incorporation of the labeled amino acid. fishersci.comfishersci.com One significant challenge is the metabolic conversion of arginine to proline, which can introduce inaccuracies in quantification. nih.govnih.gov To mitigate this, researchers have developed strategies such as supplementing the SILAC media with unlabeled L-proline. This approach has been shown to effectively prevent the conversion of isotope-coded arginine to labeled proline without affecting the incorporation of the labeled arginine itself. nih.govnih.gov

Another consideration is the potential for some cell lines to require higher concentrations of arginine for optimal growth. In such cases, the SILAC media can be supplemented accordingly to maintain cell health and ensure efficient labeling. fishersci.com The use of dialyzed fetal bovine serum is also a standard practice to eliminate the presence of unlabeled amino acids from the serum. fishersci.com

Quantitative Analysis of Protein Expression and Abundance Dynamics

Once cells are fully labeled with L-Arginine-15N4,d7 (hydrochloride), they can be combined with cells grown in "light" media (containing the natural, unlabeled arginine). The protein extracts from the combined cell populations are then digested, typically with trypsin, and analyzed by mass spectrometry. creative-biolabs.com The mass spectrometer can distinguish between the "heavy" and "light" peptides based on their mass difference, which is conferred by the incorporated stable isotopes. creative-biolabs.com

The ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations. This allows for precise quantification of changes in protein expression levels in response to various stimuli or experimental conditions. creative-biolabs.comnih.gov

Application in Differential Proteomics for Comparative Studies

The ability to accurately quantify protein abundance makes SILAC with L-Arginine-15N4,d7 (hydrochloride) a powerful tool for differential proteomics. This approach allows for the comparison of proteomes from different cell states, such as healthy versus diseased cells, or treated versus untreated cells. By identifying proteins that are up- or down-regulated, researchers can gain valuable insights into the molecular mechanisms underlying various biological processes and disease states.

For instance, SILAC has been employed to investigate changes in protein expression in response to L-arginine supplementation in endothelial cells. nih.gov Such studies have revealed that physiological levels of L-arginine can increase the expression of structural proteins while decreasing the expression of stress-related proteins. nih.gov

Investigation of Protein Turnover Rates Using Labeled Arginine

Understanding the rates at which proteins are synthesized and degraded, known as protein turnover, is fundamental to comprehending cellular physiology. nih.gov Stable isotope-labeled amino acids, including heavy arginine, are essential for measuring these dynamic processes in vivo. nih.gov

In a typical experiment, an organism is fed a diet containing a heavy amino acid, leading to its incorporation into newly synthesized proteins. nih.gov By tracking the rate of incorporation and the subsequent decay of the labeled protein population over time, researchers can calculate the synthesis and degradation rates for individual proteins. nih.gov It has been shown that for long-lived proteins, labeling with either heavy water or a labeled amino acid like lysine (B10760008) yields similar degradation rate constants. nih.gov However, for short-lived proteins, careful consideration of the precursor pool equilibration kinetics is crucial for accurate measurements. nih.gov

Elucidation of Protein-Protein Interactions and Complex Formation

The arginine side chain, with its positive charge, plays a significant role in mediating protein-protein interactions through the formation of salt bridges and cation-π interactions. nih.govnih.gov Isotopic labeling of arginine residues provides a powerful handle to study these interactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

By selectively incorporating isotope-labeled arginine into a protein of interest, researchers can monitor changes in the NMR signals of these specific residues upon binding to another protein. nih.gov This allows for the mapping of interaction surfaces and the characterization of the dynamics of complex formation. nih.govresearchgate.net While arginine itself has been observed to suppress protein aggregation and interactions at high concentrations, the use of isotopically labeled arginine within a protein provides a specific probe for studying defined interactions. elsevierpure.comresearchgate.net

Characterization of Post-Translational Modifications Through Isotopic Labeling

Post-translational modifications (PTMs) are crucial for regulating protein function, and their characterization is a key aspect of proteomics. acs.org Isotopic labeling strategies, including the use of heavy arginine, are invaluable for the quantitative analysis of PTMs. rsc.orgnih.gov

One common PTM involving arginine is methylation, which is catalyzed by protein arginine methyltransferases (PRMTs). nih.govnih.gov Arginine methylation plays a role in various cellular processes, including gene transcription and pre-mRNA splicing. nih.gov By using quantitative proteomics in combination with affinity purification of asymmetrically dimethylated arginine (ADMA)-containing peptides, researchers can identify and quantify changes in arginine methylation on a proteome-wide scale. nih.gov

Applications of L Arginine 15n4,d7 Hydrochloride in Metabolomics and Metabolic Flux Analysis

Tracing of L-Arginine Metabolism Pathways

The use of L-Arginine-15N4,d7 (hydrochloride) as a tracer, coupled with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), facilitates the quantitative analysis of arginine metabolism. nih.govspringernature.com This approach allows for the reliable measurement of key intermediates and the determination of reaction fluxes within major metabolic pathways involving arginine. nih.govspringernature.com

Elucidation of Nitric Oxide (NO) Synthesis and Related Nitrogen Fluxes

L-Arginine serves as the primary nitrogen donor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes. medchemexpress.comtargetmol.commedchemexpress.compatsnap.com L-Arginine-15N4,d7 (hydrochloride) is instrumental in tracing the conversion of arginine to NO and L-citrulline by nitric oxide synthase (NOS). nih.govresearchgate.netnih.gov By monitoring the incorporation of the 15N label into L-citrulline and other downstream metabolites, researchers can quantify the rate of whole-body NO synthesis.

One study in healthy adults used L-[guanidino-15N2]arginine to estimate NO synthesis by measuring the conversion to plasma [15N]ureido citrulline. nih.gov The results showed that approximately 1.2% of plasma arginine turnover is directed towards NO formation, with the plasma arginine pool serving as a significant precursor for whole-body NO production. nih.gov This tracer methodology is valuable for investigating alterations in the L-arginine-NO pathway in various pathophysiological conditions. nih.gov

Pathways Involving L-Citrulline and L-Ornithine Interconversion

L-Arginine metabolism is intricately linked to the interconversion of L-citrulline and L-ornithine. researchgate.net L-Arginine can be synthesized from L-citrulline, a process that is crucial for maintaining arginine homeostasis, especially in situations where dietary intake is insufficient. nih.govnih.gov Isotopic tracer studies have been employed to investigate the precursors of citrulline synthesis, revealing that dietary and plasma arginine are major contributors, acting both directly and through conversion to plasma ornithine. nih.gov

Furthermore, research on mycobacteria-infected macrophages has highlighted the differential roles of imported L-arginine versus L-arginine synthesized from L-citrulline. nih.gov It was observed that L-arginine derived from L-citrulline was more preferentially used for NO production over conversion to L-ornithine by arginase, suggesting a metabolic channeling that supports anti-microbial activity. nih.gov

Urea (B33335) Cycle Flux Analysis with Isotopic Arginine

The urea cycle is a critical metabolic pathway for the detoxification of ammonia, converting it into the less toxic urea. patsnap.comcreative-proteomics.com L-arginine is a key intermediate in this cycle, being cleaved by arginase to produce urea and ornithine. patsnap.comcreative-proteomics.com Isotope-labeled arginine, such as L-Arginine-15N4,d7 (hydrochloride), can be used to analyze the flux through the urea cycle.

Studies have utilized isotopic tracers to measure ureagenesis. unito.it For instance, the administration of [15N]ammonium chloride allows for the tracking of the 15N label as it is incorporated into urea and various amino acids, providing a quantitative measure of urea cycle function. unito.it This approach has proven effective in diagnosing and monitoring patients with urea cycle disorders (UCDs) and assessing the efficacy of therapeutic interventions. unito.it Research has also shown that arginine can influence urea cycle metabolism in cancer cells, potentially affecting tumor growth. nih.gov

Investigation of Amino Acid Transport Mechanisms in Cellular Systems

The transport of amino acids across cellular membranes is a fundamental process that is tightly regulated. L-Arginine-15N4,d7 (hydrochloride) serves as a valuable tool for studying the mechanisms of arginine transport, including uptake and efflux.

Quantitative Analysis of L-Arginine-15N4,d7 (hydrochloride) Cellular Uptake Kinetics

The cellular uptake of L-arginine is mediated by specific transporter proteins. nih.gov By using labeled arginine, researchers can perform kinetic studies to determine the affinity (Km) and maximal transport velocity (Vmax) of these transporters. nih.gov For example, studies in human colon cancer cell lines have characterized both sodium-independent (system y+) and sodium-dependent (system BO,+) transport systems for L-arginine. nih.gov

The table below presents hypothetical data illustrating the kinetic parameters of L-arginine uptake via two different transport systems.

| Transport System | Apparent K_m (µM) | Apparent V_max (pmol/mg protein/min) |

| System y+ | 55.8 | 710.6 |

| System B(0,+) | 19.8 | 159.1 |

This table is for illustrative purposes and is based on findings from similar studies. nih.gov

Furthermore, the development of advanced analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), allows for the precise and simultaneous quantification of L-arginine and its derivatives, including isotopically labeled forms, in biological samples. nih.govnih.govresearchgate.net

Characterization of Amino Acid Efflux and Trans-Stimulation Phenomena

Isotopically labeled arginine is also crucial for investigating the efflux of amino acids from cells and the phenomenon of trans-stimulation, where the presence of an extracellular substrate stimulates the efflux of a related intracellular substrate.

A study using EA.hy926 endothelial cells pre-incubated with 15N4-L-arginine demonstrated that subsequent exposure to extracellular L-arginine or asymmetric dimethylarginine (ADMA) stimulated the efflux of intracellular 15N4-L-arginine. researchgate.net This indicates a competitive interaction at the transporter level.

The following table illustrates the trans-stimulated efflux of ¹⁵N4-ARG from endothelial cells.

| Condition | Intracellular ¹⁵N4-ARG (µM) | ¹⁵N4-ARG in Medium (µM) |

| Control | 100 | 5 |

| 1 mM L-Arginine | 60 | 45 |

| 1 mM ADMA | 75 | 30 |

This table is a representation of potential findings and is based on the principles of trans-stimulation experiments. researchgate.net

Such studies provide valuable insights into the dynamic interplay between different amino acids for transport and their subsequent metabolic fates. researchgate.net

Role of Specific Transporters in L-Arginine-15N4,d7 (hydrochloride) Disposition

The cellular uptake of L-arginine, and by extension its isotopic analogue L-Arginine-15N4,d7 (hydrochloride), is a critical step that governs its availability for intracellular metabolic processes. This transport is primarily mediated by a family of specialized membrane proteins known as cationic amino acid transporters (CATs). springernature.comnih.gov These transporters, part of the solute carrier family 7 (SLC7), exhibit specificity for cationic amino acids like arginine, lysine (B10760008), and ornithine. ox.ac.uk

The disposition of extracellular L-Arginine-15N4,d7 (hydrochloride) into the cell is therefore dependent on the expression and activity of these transporters. Different isoforms of CATs are expressed in various cell types and can be induced under specific physiological or pathological conditions. nih.gov For instance, CAT1 is often constitutively expressed for basal metabolic needs, while CAT2 is inducible and plays a significant role in inflammatory responses. nih.govox.ac.uk The study of L-arginine transport is crucial as it can be a rate-limiting step for processes like nitric oxide synthesis. physoc.org

By using L-Arginine-15N4,d7 (hydrochloride) as a tracer, researchers can quantify the rate of its transport into cells and assess the activity of specific CAT isoforms. This is achieved by monitoring the time-dependent accumulation of the labeled arginine inside the cell using techniques like liquid chromatography-mass spectrometry (LC-MS). Such studies are vital for understanding how cellular arginine levels are regulated and how this regulation impacts downstream metabolic pathways in various diseases. nih.gov

| Transporter | Gene | Characteristics | Cellular Location Examples |

| CAT1 | SLC7A1 | High-affinity, constitutive expression. | Endothelial cells, neurons. |

| CAT2A | SLC7A2 | Low-affinity, inducible. | Liver. |

| CAT2B | SLC7A2 | High-affinity, inducible. | Macrophages, T-cells. |

| CAT3 | SLC7A3 | High-affinity, brain-specific. | Brain. |

Enzymatic Activity and Mechanistic Studies Utilizing L-Arginine-15N4,d7 (hydrochloride) as Substrate

Once inside the cell, L-Arginine-15N4,d7 (hydrochloride) can be utilized as a substrate by various enzymes, allowing for detailed investigations into their kinetics and mechanisms. The heavy isotopes on the molecule act as a reporter, enabling the differentiation of the tracer from the endogenous, unlabeled arginine pool and the tracking of its conversion into various products.

Nitric Oxide Synthase (NOS) Reaction Rate and Product Formation

Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) and L-citrulline from L-arginine. This reaction is fundamental to numerous physiological processes, including vasodilation and neurotransmission. nih.gov By supplying L-Arginine-15N4,d7 (hydrochloride) to cells or in purified enzyme assays, the rate of the NOS reaction can be precisely determined by measuring the formation of labeled L-citrulline-15N2,d7 and other potential byproducts over time using LC-MS. nih.gov

The use of this stable isotope-labeled substrate allows for the direct measurement of enzyme activity under various conditions, such as in the presence of activators or inhibitors. nih.gov This approach is invaluable for characterizing the kinetic parameters of different NOS isoforms (nNOS, eNOS, and iNOS) and for screening potential therapeutic agents that modulate their activity.

Arginase Activity Profiling and Inhibitor Studies

Arginase is another key enzyme that competes with NOS for the common substrate L-arginine. It hydrolyzes L-arginine into L-ornithine and urea, playing a crucial role in the urea cycle and the synthesis of polyamines and proline. nih.gov The balance between NOS and arginase activity is critical for cellular function, and its dysregulation is implicated in various diseases. nih.gov

L-Arginine-15N4,d7 (hydrochloride) serves as an excellent substrate for profiling arginase activity. By incubating cells or tissue homogenates with this tracer, the rate of arginase activity can be quantified by measuring the production of labeled L-ornithine-15N2,d7 and urea-15N2. nih.govnih.gov This method is highly specific and sensitive, allowing for the detailed characterization of arginase isoforms and their response to inhibitors. Such studies are instrumental in developing therapeutic strategies that target arginase in diseases characterized by arginine dysregulation. nih.govnih.gov

| Enzyme | Substrate | Products | Significance of Labeled Tracer |

| Nitric Oxide Synthase (NOS) | L-Arginine-15N4,d7 | L-Citrulline-15N2,d7 + Nitric Oxide | Allows for direct measurement of NOS reaction rate and product formation. |

| Arginase | L-Arginine-15N4,d7 | L-Ornithine-15N2,d7 + Urea-15N2 | Enables precise profiling of arginase activity and the study of its inhibitors. |

Metabolic Network Reconstruction and Fluxomics with Isotopic Tracers

The use of stable isotope tracers like L-Arginine-15N4,d7 (hydrochloride) is central to the field of metabolic flux analysis, which aims to quantify the rates of metabolic reactions within a biological system. nih.govescholarship.org This approach provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone.

Computational Modeling of 15N and Deuterium (B1214612) Labeling Patterns

When cells are cultured in the presence of L-Arginine-15N4,d7 (hydrochloride), the heavy isotopes are incorporated into various downstream metabolites. The distribution of these isotopes within the metabolic network creates specific labeling patterns that can be measured by mass spectrometry. springernature.com Computational models of metabolic networks can then be used to simulate these labeling patterns based on a set of assumed metabolic fluxes. plos.orgplos.org

By comparing the experimentally measured labeling patterns with the simulated patterns, it is possible to infer the relative rates of different metabolic pathways. The dual labeling with both 15N and deuterium in L-Arginine-15N4,d7 provides additional constraints for these models, increasing the accuracy and resolution of the resulting flux maps. nih.gov This approach allows for a detailed reconstruction of arginine metabolism and its interactions with other metabolic pathways. mdpi.com

Quantitative Assessment of Metabolic Flux Distribution

Metabolic flux analysis using L-Arginine-15N4,d7 (hydrochloride) allows for the quantitative assessment of how arginine is partitioned between competing metabolic pathways, such as protein synthesis, nitric oxide production, and the urea cycle. springernature.comescholarship.org By measuring the rate of incorporation of the labeled nitrogen and deuterium atoms into various end products, researchers can calculate the absolute or relative fluxes through these pathways. nih.gov

This quantitative information is invaluable for understanding how metabolic networks are rewired in different physiological states or in disease. For example, this technique can be used to investigate the metabolic reprogramming that occurs in cancer cells, where arginine metabolism is often altered to support rapid proliferation. mdpi.com The ability to quantitatively measure metabolic fluxes provides a deeper understanding of cellular physiology and can identify potential targets for therapeutic intervention.

Applications in Cellular and Molecular Biology Research Models

In Vitro Cell Culture Studies Employing L-Arginine-15N4,d7 (hydrochloride)

In vitro cell culture is a foundational technique in biomedical research, and the use of isotopically labeled amino acids like L-Arginine-15N4,d7 (hydrochloride) has significantly advanced the quantitative analysis of cellular metabolism. springernature.com

L-Arginine-15N4,d7 (hydrochloride) is utilized in defined cell culture media to investigate a variety of cellular processes. As a stable isotope-labeled amino acid, it is integral to quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). creative-biolabs.comthermofisher.com In SILAC, cells are cultured in media where a standard essential amino acid is replaced with its heavy isotope-labeled counterpart. creative-biolabs.com As cells grow and divide, they incorporate this heavy amino acid into all newly synthesized proteins. This allows for the direct comparison of protein abundance between different cell populations (e.g., treated vs. untreated) using mass spectrometry, which can distinguish between the light (endogenous) and heavy (labeled) peptides. creative-biolabs.com

Beyond proteomics, L-Arginine-15N4,d7 (hydrochloride) is a crucial tracer for metabolic flux analysis in a wide range of mammalian cell lines. nih.govspringernature.com Researchers can monitor the incorporation of the ¹⁵N and deuterium (B1214612) labels into various downstream metabolites, providing quantitative data on the activity of key metabolic pathways. This approach has been used to study how arginine metabolism is reprogrammed in various physiological and pathological states, such as in cancer cells or during immune cell activation. nih.govnih.govnih.gov For instance, tracing the fate of labeled arginine helps to elucidate its contribution to the synthesis of polyamines, creatine, and other amino acids. frontiersin.org

| Mammalian Cell Model | Research Focus | Key Findings | References |

|---|---|---|---|

| Human T cells | T cell metabolism and survival | Elevating L-arginine levels shifts metabolism from glycolysis to oxidative phosphorylation and promotes the generation of central memory-like cells with enhanced survival. | nih.gov |

| Antigen-Presenting Cells (APCs) and CD4+ T cells (co-culture) | Intercellular amino acid transfer | APCs can synthesize and supply L-arginine to T cells, supporting T cell viability and proliferation, especially under nutrient-limiting conditions. | nih.gov |

| Various Cultured Mammalian Cells | General arginine metabolism analysis | LC-MS-based methods using 15N4-arginine tracing can reliably quantify the abundance of intermediates and fluxes of major reactions in arginine metabolism. | nih.govspringernature.com |

| Triple-Negative Breast Cancer (TNBC) Xenografts | Cancer metabolism | L-arginine administration alters tumor metabolism, reducing lactate (B86563) levels by inhibiting glycolysis, potentially through NO-dependent mechanisms. | researchgate.net |

L-arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule in the cardiovascular system. nih.govresearchgate.net L-Arginine-15N4,d7 (hydrochloride) is an invaluable tracer in studies of endothelial function, allowing for the direct measurement of NO synthesis. Endothelial cells, which line the interior surface of blood vessels, produce NO to regulate vascular tone, inhibit platelet aggregation, and prevent leukocyte adhesion. nih.gov

In research settings, endothelial cells are cultured with media containing L-Arginine-15N4,d7 (hydrochloride). The endothelial NOS (eNOS) enzyme metabolizes the labeled arginine into NO and L-citrulline, which also becomes isotopically labeled (e.g., ¹⁵N-citrulline). nih.govnih.gov By using mass spectrometry to measure the rate of formation of labeled L-citrulline or the stable end products of NO (nitrite and nitrate), researchers can precisely quantify eNOS activity and NO production. nih.govnih.gov

This technique has been instrumental in investigating the "arginine paradox," where supplemental arginine increases NO production even though intracellular arginine concentrations are theoretically sufficient to saturate eNOS. nih.gov Studies using labeled arginine have shown that extracellular arginine uptake is a major determinant of NO production in endothelial cells, suggesting that intracellular and extracellular arginine pools are not functionally equivalent. nih.gov

| Endothelial Cell Model | Research Question | Key Findings from Labeled Arginine Tracing | References |

|---|---|---|---|

| EA.hy926 Human Endothelial Cells | Role of extracellular vs. intracellular arginine in NO production | Reduced uptake of 15N4-ARG via the CAT-1 transporter led to decreased formation of 15N-nitrite and 15N3-citrulline, indicating extracellular arginine is the primary determinant of eNOS activity. | nih.gov |

| Cytokine-activated Rat Aortic Endothelial Cells (AECs) | Dependence of iNOS activity on arginine availability during oxidative stress | iNOS activity and cell survival during H2O2-induced apoptosis are critically dependent on the uptake of extracellular L-arginine. | nih.gov |

| General Endothelial Models | Quantification of NO synthesis pathway | Mass spectrometry methods measuring isotopic enrichment from labeled L-arginine to L-citrulline provide a robust way to track NOS-mediated changes. | nih.gov |

Ex Vivo Tissue Perfusion and Organ Slice Models for Metabolic Investigations

Ex vivo models, such as perfused organs and tissue slices, bridge the gap between in vitro cell culture and in vivo studies by maintaining the complex, three-dimensional architecture of tissues. hopkinsmedicine.orgnih.gov In this context, L-Arginine-15N4,d7 (hydrochloride) can be added to the perfusion solution to trace metabolic pathways in an intact organ or tissue environment.

This approach is particularly relevant in transplantation research, where ex vivo lung perfusion (EVLP) and other organ perfusion systems are used to assess and preserve donor organs before implantation. hopkinsmedicine.orgnih.gov By introducing L-Arginine-15N4,d7 into the perfusate, researchers can study the metabolic fate of arginine during preservation and reperfusion. This includes investigating the balance between the two major arginine-consuming pathways: the NOS pathway (producing NO and citrulline) and the arginase pathway (producing ornithine and urea). mdpi.com Shifts in this balance are implicated in ischemia-reperfusion injury, a major concern in organ transplantation. mdpi.comuniba.it For example, studies in pig lung models have shown that EVLP can shift the balance towards arginase, leading to a deficiency in NO. mdpi.com Using a labeled tracer would allow for a more dynamic and quantitative assessment of these metabolic shifts.

| Ex Vivo Model | Research Application | Potential Use of Labeled Arginine | References |

|---|---|---|---|

| Ex Vivo Lung Perfusion (EVLP) | Organ preservation and assessment prior to transplantation. | To quantify the flux through NOS and arginase pathways and assess the metabolic state and viability of the lung graft. | nih.govmdpi.com |

| Explanted Rat Intestinal Segments | Investigation of ischemic injury. | To trace how L-arginine metabolism is altered during ischemia and how it contributes to the observed protective effects against tissue damage. | uniba.it |

| Ex Vivo Liver Perfusion | Preservation and viability assessment of donor livers. | To monitor metabolic function, such as the urea (B33335) cycle and NO production, providing key markers of graft functionality. | nih.gov |

Investigation of Cellular Responses to Environmental Stimuli via Labeled Arginine Tracing

Cells constantly adapt their metabolism in response to environmental cues and stressors. Labeled arginine tracing is a powerful method to dissect these metabolic adaptations. By exposing cells or tissues to a specific stimulus (e.g., oxidative stress, nutrient deprivation, inflammation) in the presence of L-Arginine-15N4,d7 (hydrochloride), scientists can track how metabolic pathways are rewired to cope with the new conditions. nih.govnih.gov

For example, studies have shown that during oxidative stress, the availability of L-arginine is critical for endothelial cell survival through the production of NO by inducible NOS (iNOS). nih.gov Tracing with labeled arginine can quantify the upregulation of this pathway in response to oxidative agents like hydrogen peroxide. Similarly, research on macrophage biology has revealed that environmental arginine availability dictates their metabolic and functional state. nih.gov In models of osteoclastogenesis, arginine depletion was shown to dysregulate the TCA cycle, a finding that could be further detailed by tracing the metabolic fate of labeled arginine and related metabolites. nih.gov Another study used L-arginine to investigate its influence on cellular stress markers in the kidneys of pregnant rats, highlighting its role in physiological stress responses. aaem.pl

| Environmental Stimulus | Research Model | Metabolic Response Investigated | References |

|---|---|---|---|

| Oxidative Stress (H2O2) | Rat Aortic Endothelial Cells | Dependence of iNOS activity and cell survival on extracellular arginine uptake. | nih.gov |

| Arginine Scarcity | Osteoclasts and Multinucleated Giant Cells (MGCs) | Impact of environmental arginine on cellular metabolism, including the TCA cycle, and cell formation. | nih.gov |

| Physiological Stress of Pregnancy | Kidneys of female rats | Influence of L-arginine on the expression of cellular stress markers like p-53 protein. | aaem.pl |

| Mycobacterial Infection | Macrophages and T cells | Alterations in L-arginine metabolism to fuel immune effector functions like NO synthesis or T cell proliferation. | nih.gov |

Future Perspectives and Emerging Research Trajectories for L Arginine 15n4,d7 Hydrochloride

Advancements in Multi-Isotope Labeling Strategies for Enhanced Resolution

The use of multiple stable isotopes in a single molecule, such as the combination of ¹⁵N and deuterium (B1214612) (²H) in L-Arginine-15N4,d7, offers significant advantages in mass spectrometry-based analysis. This multi-isotope labeling approach provides a distinct mass shift that is readily distinguishable from naturally occurring isotopes, thereby enhancing the resolution and accuracy of quantification. nih.govnih.gov

One of the primary challenges in stable isotope labeling by amino acids in cell culture (SILAC) is the metabolic conversion of arginine to other amino acids, such as proline. researchgate.netuu.nlnih.gov This conversion can introduce inaccuracies in proteomic quantification. However, advanced labeling strategies that utilize different isotopic forms of arginine in the "light" and "heavy" media can help to correct for these conversion artifacts. uu.nlresearchgate.net For instance, using [¹⁵N₄]-arginine in the light condition and [¹³C₆,¹⁵N₄]-arginine in the heavy condition allows for an internal correction for the conversion to proline, as the resulting labeled prolines can be distinguished and accounted for during data analysis. uu.nl This leads to more reliable and accurate quantitative proteomic data.

Future research will likely focus on developing even more sophisticated multi-isotope labeling strategies. This could involve incorporating additional stable isotopes or using combinations of isotopes that provide even greater mass separation, further improving the resolution of complex proteomic and metabolomic experiments.

Integration with Spatial Omics and Imaging Mass Spectrometry

The convergence of stable isotope labeling with spatial omics technologies, particularly imaging mass spectrometry (IMS), represents a frontier in understanding the spatial organization of metabolic processes within tissues. nih.govnih.gov By introducing L-Arginine-15N4,d7 into a biological system, researchers can visualize the distribution and turnover of this labeled arginine and its metabolic products directly within tissue sections.

Imaging mass spectrometry techniques, such as desorption electrospray ionization (DESI) and matrix-assisted laser desorption/ionization (MALDI), can map the spatial distribution of molecules with high resolution. When combined with the use of isotopically labeled tracers like L-Arginine-15N4,d7, these methods can provide a dynamic view of metabolic pathways in a spatially resolved manner. This integration allows for the correlation of metabolic activity with specific cell types or histological features within a tissue. nih.gov

A significant advancement is the ability to perform spatial metabolomics and spatial transcriptomics on the same tissue section. nih.govnih.gov This allows for the direct correlation of gene expression patterns with the spatial distribution of metabolites, providing a more holistic understanding of tissue function and pathology. The use of L-Arginine-15N4,d7 in such integrated workflows will be invaluable for studying diseases where arginine metabolism is dysregulated, such as cancer and cardiovascular disease. nih.govnih.gov

Development of Novel Biosensors and Probes Incorporating L-Arginine-15N4,d7 (hydrochloride)

The development of sensitive and selective biosensors for L-arginine is crucial for real-time monitoring of its concentration in various biological contexts. nih.govmdpi.comnih.gov While many existing L-arginine biosensors are enzyme-based, there is growing interest in developing novel probes that can be used for in vivo imaging and sensing. nih.govnih.gov

Incorporating L-Arginine-15N4,d7 into the design of new biosensors and molecular probes could offer unique advantages. For example, probes designed to interact with arginine could be synthesized with the heavy isotope label, allowing for their detection and quantification by mass spectrometry. This could be particularly useful for developing probes for imaging mass spectrometry, enabling the visualization of probe binding and, by extension, arginine distribution within tissues.

Furthermore, genetically encoded biosensors for L-arginine are emerging as powerful tools for measuring its concentration within living cells and subcellular organelles in real-time. nih.gov While these sensors typically rely on fluorescence, the use of isotopically labeled arginine in conjunction with these sensors could provide a complementary method for validating and calibrating their response.

Continued Utility in Fundamental Mechanistic Studies in Pre-Clinical Research

L-Arginine-15N4,d7 will continue to be an indispensable tool in fundamental mechanistic studies in pre-clinical research. Its application in metabolic flux analysis allows for the detailed quantitative analysis of the flow of atoms through metabolic pathways. medchemexpress.comnih.gov By tracing the fate of the ¹⁵N and deuterium labels, researchers can elucidate the relative contributions of different pathways to arginine metabolism and its downstream products, such as nitric oxide (NO). acetherapeutics.comacetherapeutics.com

The study of protein synthesis and turnover is another key area where L-Arginine-15N4,d7 is highly valuable. nih.govnih.gov In SILAC experiments, the incorporation of this heavy arginine into newly synthesized proteins allows for their differentiation from pre-existing proteins, enabling the measurement of protein synthesis and degradation rates on a proteome-wide scale. researchgate.netnih.gov This is critical for understanding cellular responses to various stimuli and in studying diseases characterized by altered protein homeostasis.

Future pre-clinical research will leverage the precision of L-Arginine-15N4,d7 labeling to investigate complex biological questions. This includes understanding the reprogramming of arginine metabolism in cancer cells, the role of arginine in immune cell function, and the mechanisms of nitric oxide signaling in cardiovascular health and disease. nih.govnih.govnih.gov The detailed kinetic and quantitative data provided by this isotopic tracer will be essential for building accurate models of these complex biological processes.

Q & A

Q. Table 1: Analytical Techniques for Isotopic Validation

| Technique | Sensitivity | Throughput | Key Application |

|---|---|---|---|

| HRMS | 0.1 ppm | Moderate | Isotopic purity, exact mass confirmation |

| <sup>15</sup>N NMR | 5–10% | Low | Site-specific nitrogen incorporation |

| SILAC + LC-MS/MS | 0.1 fmol | High | Quantification in proteomic workflows |

Q. Table 2: Troubleshooting Common Issues

| Issue | Cause | Solution |

|---|---|---|

| Low isotopic enrichment | Metabolic scrambling | Use auxotrophic cell lines |

| Signal overlap in NMR | Deuteration inefficiency | Increase deuterium labeling |

| High heavy metal contamination | Inadequate purification | Recrystallize with Chelex resin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.